molecular formula C7H2Br2F3N3 B572974 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 1208082-24-9

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Numéro de catalogue: B572974
Numéro CAS: 1208082-24-9
Poids moléculaire: 344.917
Clé InChI: ATSSZFAHVRVUSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process. These methods allow for better control over reaction parameters and can significantly reduce production time .

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .

Applications De Recherche Scientifique

Cancer Therapy

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, as selective inhibitors for various kinases implicated in cancer progression. For instance:

  • DDR1 Inhibition : A related study identified compounds that inhibit DDR1 (Discoidin Domain Receptor 1), a promising target for non-small cell lung cancer (NSCLC). The structure of these inhibitors often includes imidazo[1,2-a]pyrazine moieties, suggesting that similar derivatives could be effective against DDR1 with enhanced selectivity over other kinases like DDR2 and Bcr-Abl .

Neurological Disorders

The compound's structural features may also allow it to interact with neuropeptide systems. Research has indicated that imidazo[1,5-a]pyrazine derivatives can act as antagonists for orexin receptors, which are involved in regulating sleep and appetite. This suggests potential applications in treating sleep disorders and cognitive dysfunctions related to stress and anxiety .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Cancer TherapyIdentified as a selective inhibitor of DDR1 with potential to suppress NSCLC cell migration and invasion.
Neurological DisordersPotential use as an orexin receptor antagonist for sleep disorders and cognitive dysfunctions.
General PharmacologyDescribed as having high potency in various biological assays related to receptor interactions.

Mécanisme D'action

The mechanism of action of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to proteins and enzymes, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Activité Biologique

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C7H2Br2F3N3
  • Molecular Weight: 344.92 g/mol
  • CAS Number: 1208082-24-9

Biological Activity Overview

The biological activity of this compound encompasses several mechanisms and therapeutic applications:

1. Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant anticancer properties. For instance, a study highlighted the optimization of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway. Compound 7 from this study showed an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of immune response genes like IFNB1, CXCL10, and IL6 .

2. Uterine Relaxation and Cardiac Stimulation

The compound has demonstrated uterine-relaxing and cardiac-stimulating properties. These effects are attributed to its ability to interact with specific receptors involved in smooth muscle relaxation and cardiac function modulation .

3. Antibronchospastic Effects

The compound also exhibits antibronchospastic activity, making it a candidate for respiratory therapies aimed at alleviating bronchial constriction .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Cell Signaling Modulation: The compound influences cell signaling pathways by modulating levels of cyclic AMP through adenosine receptor interactions. This modulation affects cell proliferation, differentiation, and apoptosis .
  • Enzyme Inhibition: As an ENPP1 inhibitor, it plays a crucial role in enhancing immune responses against tumors by preventing the hydrolysis of cGAMP, thus promoting STING pathway activation .

Research Findings and Case Studies

A comprehensive review of available literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Identified as a potent ENPP1 inhibitor with potential in cancer immunotherapy; demonstrated high selectivity and low toxicity in vitro.
Exhibited uterine-relaxing and cardiac-stimulating effects; modulated cellular metabolism through receptor interactions.
Discussed synthetic routes that enhance yields for derivatives with improved biological activity.

Propriétés

IUPAC Name

6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSSZFAHVRVUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.